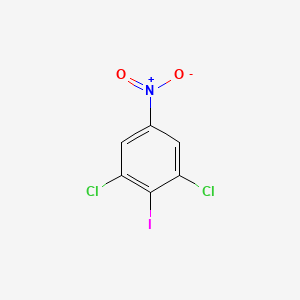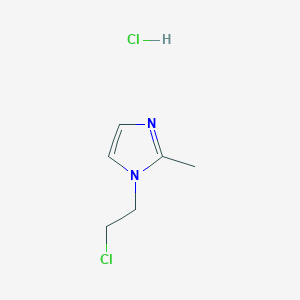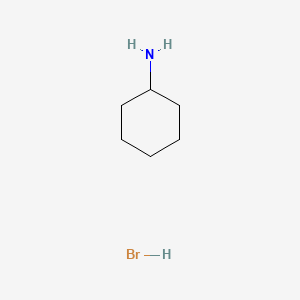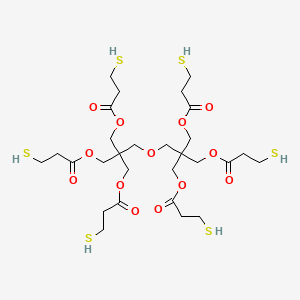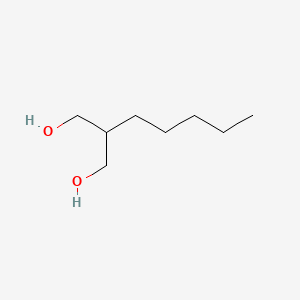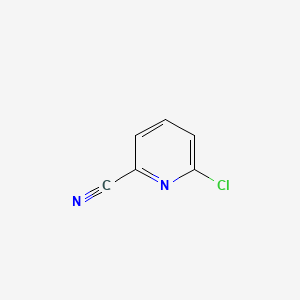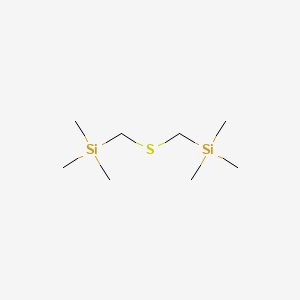
Bis(trimethylsilylmethyl) sulfide
Übersicht
Beschreibung
Bis(trimethylsilylmethyl) sulfide, also known as Thiobis(methylene)bis(trimethylsilane), is a chemical compound with the empirical formula C8H22SSi2 . It is a colorless liquid with a foul odor .
Synthesis Analysis
The reagent is prepared by treating trimethylsilyl chloride with anhydrous sodium sulfide . The reaction is as follows:It must be protected from air because it hydrolyzes readily .
Molecular Structure Analysis
The molecular weight of Bis(trimethylsilylmethyl) sulfide is 206.50 g/mol . The SMILES string representation isCSi(C)CSCSi(C)C . Chemical Reactions Analysis
Bis(trimethylsilylmethyl) sulfide is used as a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(trimethylsilylmethyl) sulfide are as follows :Wissenschaftliche Forschungsanwendungen
Synthesis of Pseudohalides
Bis(trimethylsilylmethyl) sulfide is utilized as a silylating agent in the synthesis of pseudohalides. This process involves the substitution of halide atoms with other atoms or groups to create pseudohalide compounds, which have similar properties to true halides but differ in composition .
2. Preparation of Trifluoroacetate and Tetramethylsilyl Halides This compound is also employed in the synthesis of trifluoroacetate and tetramethylsilyl halides. These are important intermediates in various chemical reactions and can be used for further synthetic applications .
3. Transformation of Oxides and Chlorides into Sulfides Another significant application is the transformation of oxides and chlorides into corresponding sulfides. This transformation is crucial in materials science for creating sulfide-based materials with specific properties .
Preparation of Dimethyltrisulfane and Thiones
Bis(trimethylsilylmethyl) sulfide aids in the preparation of dimethyltrisulfane as well as thiones. Thiones are sulfur analogs of ketones, and such transformations are valuable in organic synthesis .
5. Conversion of Metal Oxides and Chlorides It serves as a reagent for converting metal oxides and chlorides into corresponding metal sulfides, leveraging silicon’s affinity for oxygen and halides to facilitate this conversion .
Wirkmechanismus
Target of Action
Bis(trimethylsilylmethyl) sulfide primarily targets metal oxides and chlorides . These compounds are prevalent in various chemical reactions and processes, serving as essential components in a wide range of reactions .
Mode of Action
The interaction of Bis(trimethylsilylmethyl) sulfide with its targets involves the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon (IV) for oxygen and halides . The idealized reaction is represented as:
((CH3)3Si)2S+MO→((CH3)3Si)2O+MS((CH_3)_3Si)_2S + MO \rightarrow ((CH_3)_3Si)_2O + MS((CH3)3Si)2S+MO→((CH3)3Si)2O+MS
.Biochemical Pathways
The action of Bis(trimethylsilylmethyl) sulfide affects the biochemical pathways involving metal oxides and chlorides . By converting these compounds into their corresponding sulfides, it alters the downstream effects of these pathways . The specific pathways and their downstream effects can vary depending on the particular metal oxides and chlorides involved .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0844 g/mL at 20 °C . It has a boiling point of 88 °C/21 mmHg .
Result of Action
The molecular and cellular effects of Bis(trimethylsilylmethyl) sulfide’s action primarily involve the transformation of metal oxides and chlorides into corresponding sulfides . This conversion can significantly influence the outcomes of chemical reactions where these compounds are involved .
Action Environment
The action, efficacy, and stability of Bis(trimethylsilylmethyl) sulfide can be influenced by various environmental factors. For instance, it must be protected from air because it hydrolyzes readily . The reaction with water is exothermic, releasing toxic H2S . Therefore, the compound should be handled and stored properly to ensure its stability and effectiveness .
Safety and Hazards
Bis(trimethylsilylmethyl) sulfide is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It reacts exothermically with water, releasing toxic H2S . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Eigenschaften
IUPAC Name |
trimethyl(trimethylsilylmethylsulfanylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUCMFTNKRCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197046 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4712-51-0 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilylmethyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bis(trimethylsilylmethyl) sulfide acts as a ligand, donating its sulfur atom's lone pair of electrons to form a coordinate covalent bond with the metal center. This interaction creates a complex where the sulfur atom in the Bis(trimethylsilylmethyl) sulfide acts as a prochiral center. []
ANone: While the provided abstracts don't explicitly state the molecular weight or spectroscopic data, we can deduce the molecular formula:
A: Bis(trimethylsilylmethyl) sulfide, when used with a fluoride ion promoter, facilitates the methylthiomethylation of carbonyl compounds. [, ] This reaction is valuable for introducing a methylthiomethyl (-CH2-S-CH3) group into organic molecules, which can be further modified in subsequent synthetic steps.
A: The research indicates that replacing sulfur with selenium in Bis(trimethylsilylmethyl) sulfide to form Bis(trimethylsilylmethyl) selenide also leads to the formation of complexes with Palladium(II) and Platinum(II). [] Further studies are needed to compare the stability and reactivity of these complexes with their sulfur-containing counterparts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



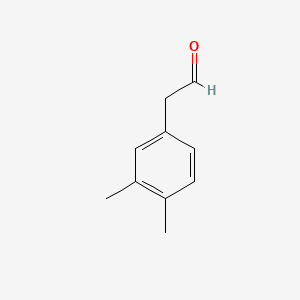

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)
